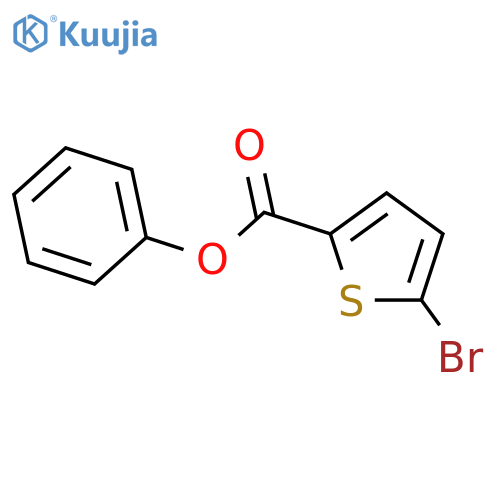Cas no 866849-46-9 (Phenyl 5-bromothiophene-2-carboxylate)

866849-46-9 structure
商品名:Phenyl 5-bromothiophene-2-carboxylate
Phenyl 5-bromothiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 5-溴噻吩-2-甲酸苯酯
- Phenyl 5-bromothiophene-2-carboxylate
- Phenyl5-bromothiophene-2-carboxylate
- 2-Thiophenecarboxylic acid, 5-bromo-, phenyl ester
- 866849-46-9
-
- インチ: 1S/C11H7BrO2S/c12-10-7-6-9(15-10)11(13)14-8-4-2-1-3-5-8/h1-7H
- InChIKey: YGCVSYPOXGGLNO-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])C([H])=C(C(=O)OC2C([H])=C([H])C([H])=C([H])C=2[H])S1
計算された属性
- せいみつぶんしりょう: 281.93501g/mol
- どういたいしつりょう: 281.93501g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 54.5
Phenyl 5-bromothiophene-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744553-1g |
Phenyl 5-bromothiophene-2-carboxylate |
866849-46-9 | 98% | 1g |
¥3612.00 | 2024-04-27 | |
| Chemenu | CM199229-1g |
phenyl 5-bromothiophene-2-carboxylate |
866849-46-9 | 95% | 1g |
$489 | 2021-08-05 | |
| Alichem | A169003567-1g |
Phenyl 5-bromothiophene-2-carboxylate |
866849-46-9 | 95% | 1g |
$417.78 | 2023-08-31 | |
| Crysdot LLC | CD11040956-1g |
Phenyl 5-bromothiophene-2-carboxylate |
866849-46-9 | 95+% | 1g |
$518 | 2024-07-18 | |
| Chemenu | CM199229-1g |
phenyl 5-bromothiophene-2-carboxylate |
866849-46-9 | 95% | 1g |
$489 | 2023-01-18 |
Phenyl 5-bromothiophene-2-carboxylate 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
866849-46-9 (Phenyl 5-bromothiophene-2-carboxylate) 関連製品
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 4964-69-6(5-Chloroquinaldine)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 5587-61-1(Triisocyanato(methyl)silane)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量